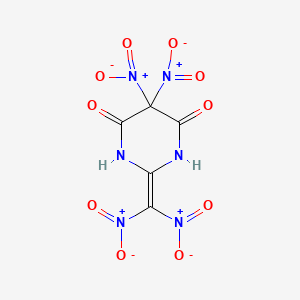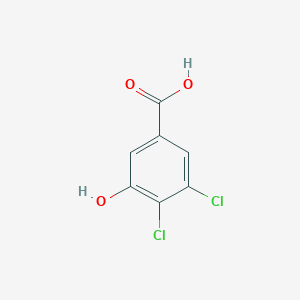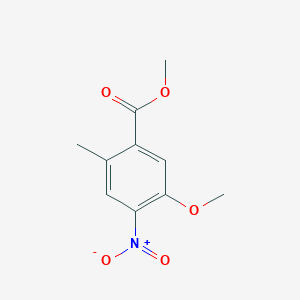![molecular formula C16H17ClN2O2S B8483812 2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine](/img/structure/B8483812.png)
2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine
Overview
Description
The compound 2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine is a chemical substance with the molecular formula C26H31FN7O6P and a molecular weight of 587.54 g/mol . It is also known by its CAS number 722543-31-9 . This compound is characterized by its complex structure, which includes a quinazoline core, a pyrazole ring, and a phosphonooxyethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine involves multiple steps, starting with the preparation of the quinazoline core . The key steps include:
Formation of the Quinazoline Core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with hydrazine derivatives.
Attachment of the Phosphonooxyethyl Group: This step involves the reaction of the intermediate with phosphonooxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine: can be compared with other similar compounds, such as:
Barasertib: Another quinazoline derivative with similar structural features.
AZD1152: A compound with a similar quinazoline core but different substituents.
Pramipexole dihydrochloride: A compound with a similar pyrazole ring but different functional groups.
Properties
Molecular Formula |
C16H17ClN2O2S |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
2-chloro-5-(2,3,4,5-tetrahydro-1-benzazepin-1-ylsulfonyl)aniline |
InChI |
InChI=1S/C16H17ClN2O2S/c17-14-9-8-13(11-15(14)18)22(20,21)19-10-4-3-6-12-5-1-2-7-16(12)19/h1-2,5,7-9,11H,3-4,6,10,18H2 |
InChI Key |
MIQQXZLKCFNTSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

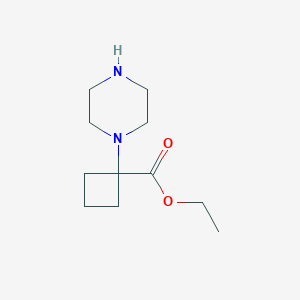
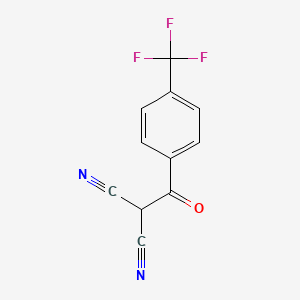

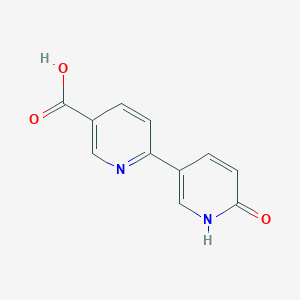
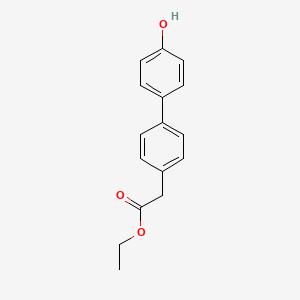
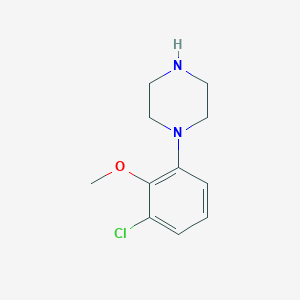
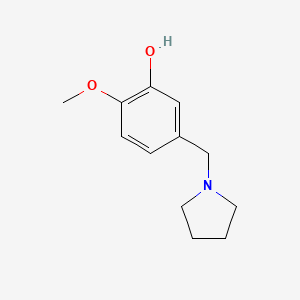
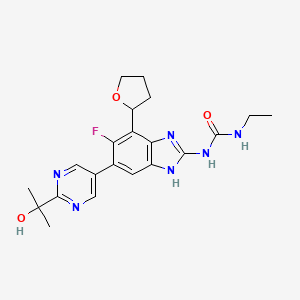
![2-[3-(Benzyloxy)phenyl]-2-(2,2,2-trichloroethyl)oxirane](/img/structure/B8483809.png)
![tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8483818.png)
